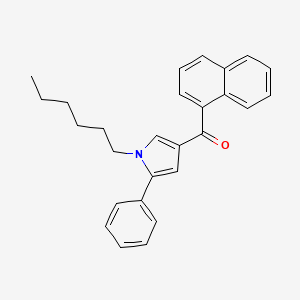

(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Beschreibung

(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic compound featuring a pyrrole core substituted with a hexyl chain at the 1-position, a phenyl group at the 5-position, and a naphthalen-1-yl methanone moiety at the 3-position. Its molecular structure combines aromatic and aliphatic components, contributing to unique physicochemical properties. The naphthalenyl group provides a bulky aromatic system, which may facilitate π-π stacking interactions in biological or crystalline environments .

This suggests that the target compound may share similar biochemical interaction pathways, though specific activity remains unconfirmed.

Eigenschaften

IUPAC Name |

(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMYAMAGHYHNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658823 | |

| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-20-1 | |

| Record name | 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die synthetischen Routen für JWH-147 sind nicht umfassend dokumentiert. Es ist bekannt, dass es eine hohe Affinität sowohl zum zentralen CB1-Rezeptor (Ki = 11 nM) als auch zum peripheren CB2-Rezeptor (Ki = 7,1 nM) aufweist . Industrielle Produktionsverfahren sind nicht gut etabliert, da JWH-147 hauptsächlich für Forschungszwecke verwendet wird.

Analyse Chemischer Reaktionen

JWH-147 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Leider sind spezifische Reagenzien und Bedingungen für diese Reaktionen in der Literatur rar. Auch die Hauptprodukte, die aus diesen Reaktionen entstehen, wurden nicht umfassend untersucht.

Wissenschaftliche Forschungsanwendungen

JWH-147 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:

Chemie: Forscher untersuchen seine Wechselwirkungen mit Cannabinoid-Rezeptoren, um ihre Bindungsmechanismen zu verstehen.

Biologie: Untersuchungen erforschen seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Obwohl JWH-147 nicht für die medizinische Anwendung zugelassen ist, machen seine analgetischen Eigenschaften es für die Forschung zur Schmerztherapie relevant.

Industrie: Sein Potenzial als Therapeutikum weckt das Interesse an der Entwicklung von Medikamenten.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Bindung an sowohl CB1- als auch CB2-Rezeptoren. Diese Rezeptoren sind Teil des Endocannabinoid-Systems, das eine Rolle bei der Schmerzmodulation, der Immunantwort und anderen physiologischen Prozessen spielt. Die molekularen Zielstrukturen und Signalwege von JWH-147 werden noch untersucht.

Wirkmechanismus

The compound exerts its effects by binding to both CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in pain modulation, immune response, and other physiological processes. JWH-147’s molecular targets and pathways are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Implications

The table below summarizes key structural differences between the target compound and its analogs:

*Estimated based on structural similarity to .

Key Observations:

Fluorinated alkyl chains (e.g., AM-2201’s 5-fluoropentyl) improve metabolic stability by resisting oxidative degradation .

Aromatic Groups: Naphthalen-1-yl methanone (target compound) offers greater steric bulk and π-system complexity than phenyl or acetyl groups (e.g., ’s ethanone derivative) . This may enhance receptor binding affinity in cannabinoid analogs.

Core Heterocycle: Pyrrole-based compounds (target, ) exhibit different electronic profiles compared to indole derivatives (FUB-JWH-018, AM-2201).

Fluorination :

Physicochemical and Functional Comparisons

- Solubility: AM-2201’s solubility in ethanol (~5 mg/ml) suggests that naphthalenyl methanones with fluorinated alkyl chains may have moderate polar solvent compatibility. The target compound’s solubility is likely lower due to its longer hexyl chain.

- Molecular Weight : The target compound’s higher molecular weight (~413.5 g/mol) compared to AM-2201 (~359.4 g/mol) may limit bioavailability under Lipinski’s rule of five guidelines.

- Synthetic Accessibility : Pyrrole derivatives (target, ) are synthetically simpler than indole-based analogs, which require multi-step functionalization .

Biologische Aktivität

(1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, with the molecular formula C27H27NO and a molecular weight of 381.5 g/mol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a hexyl and phenyl group, as well as a naphthalene moiety. Its structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrrole and naphthalene exhibit a range of biological activities, including:

- Antitumor Activity: Compounds similar to (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone have shown promise in inhibiting cancer cell proliferation.

- Antibacterial Effects: The structural components may confer antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Properties: Similar compounds have been reported to modulate inflammatory responses.

The mechanisms through which (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone exerts its effects may involve:

- Inhibition of Cell Signaling Pathways: Many biologically active compounds interact with key signaling pathways involved in cell growth and apoptosis.

- Antioxidant Activity: The presence of phenolic structures can contribute to antioxidant effects, protecting cells from oxidative stress.

- Enzyme Inhibition: Compounds like this may inhibit specific enzymes linked to disease processes, such as cyclooxygenases (COX) involved in inflammation.

Antitumor Activity

A study conducted on pyrrole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antibacterial Effects

In vitro tests revealed that naphthalene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a primary mechanism of action .

Anti-inflammatory Effects

Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone may also exert anti-inflammatory effects by modulating immune responses .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.